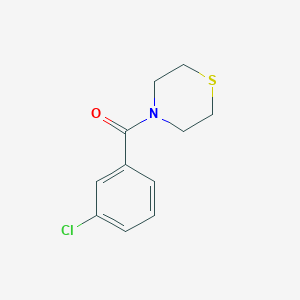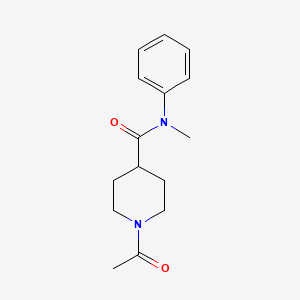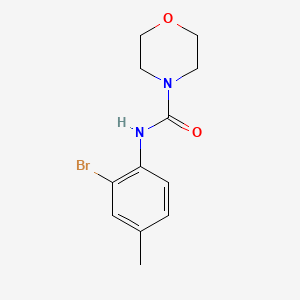
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as FM2-10, is a synthetic small molecule that has been of interest in scientific research due to its potential applications in various fields.
科学研究应用
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the development of fluorescent probes for imaging biological systems. (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. This property makes (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone a valuable tool for studying the formation and progression of these diseases.
In addition, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has also been studied for its potential use in cancer research. It has been shown to selectively bind to cancer cells and induce cell death, making it a potential candidate for targeted cancer therapies.
作用机制
The exact mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific proteins and enzymes in biological systems. In the case of amyloid fibrils, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is thought to bind to the beta-sheet structure of the fibrils and induce a conformational change that leads to their destabilization and eventual degradation.
In cancer cells, (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is thought to induce cell death through a process known as apoptosis. This involves the activation of specific enzymes that lead to the fragmentation of DNA and the breakdown of cellular components.
Biochemical and Physiological Effects
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a diagnostic or therapeutic agent. In addition, its fluorescent properties make it a valuable tool for studying biological systems and identifying specific targets for drug development.
实验室实验的优点和局限性
One advantage of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is its high selectivity for specific targets, which allows for more precise and accurate measurements in lab experiments. However, its fluorescent properties can also lead to background noise and interference in certain assays, which must be taken into account when designing experiments.
未来方向
There are several potential future directions for research involving (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is in the development of more efficient and scalable synthesis methods, which would allow for larger quantities of the compound to be produced for use in various applications.
In addition, further studies are needed to fully understand the mechanism of action of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone and its potential applications in various fields of scientific research. This includes investigations into its use as a diagnostic or therapeutic agent for neurodegenerative diseases and cancer, as well as its potential for use in other areas such as drug discovery and materials science.
Conclusion
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic small molecule that has shown promise in various fields of scientific research. Its high selectivity and fluorescent properties make it a valuable tool for studying biological systems and identifying specific targets for drug development. Further research is needed to fully understand its mechanism of action and potential applications, but (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has the potential to make significant contributions to the fields of neurodegenerative diseases, cancer research, and drug discovery.
合成方法
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridinemethanol with 7-fluoro-1,2,3,4-tetrahydroquinoline-3-carbaldehyde. The resulting intermediate is then treated with a reducing agent and acid to yield (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. This synthesis method has been optimized to improve yield and purity of the final product.
属性
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11-4-2-6-14(18-11)16(20)19-9-3-5-12-7-8-13(17)10-15(12)19/h2,4,6-8,10H,3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYDNLYXBGJKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)

